Biadamantylidene
Overview
Description
Biadamantylidene is a compound characterized by a unique molecular structure that includes a twisted double bond. The degree of twist in the double bond can significantly influence the compound's electronic properties and reactivity. For instance, trans-2,2'-bi(1-phenyladamantylidene) (1-Ph) is a derivative of biadamantylidene that exhibits a 23.2 degrees twisted double bond, which is more distorted than its parent compound, 2,2'-biadamantylidene (1-H), and its ethyl-substituted derivative (1-Et) .
Synthesis Analysis
The synthesis of biadamantylidene derivatives can be achieved through various methods, including the Grignard coupling reaction. In the case of 1-Ph, the Grignard coupling of 2,2-dibromo-1-phenyladamantane was utilized to produce the compound with its significantly twisted double bond .
Molecular Structure Analysis
Single-crystal X-ray analysis has been employed to determine the molecular structure of biadamantylidene derivatives. This analysis revealed the extent of the twist in the double bond of 1-Ph, which has implications for its electronic properties, such as a higher HOMO energy level as indicated by cyclic voltammetry .
Chemical Reactions Analysis
Biadamantylidene and its derivatives undergo various chemical reactions. For example, 1-Ph reacts with bromine to yield an intramolecular Friedel-Crafts alkylation product, whereas other derivatives like 1-H and 1-Me produce different products such as a bridged bromonium ion and a rearranged product, respectively . Additionally, biadamantylidene reacts with singlet oxygen in the presence of dyes to form dioxetane and epoxide, with the product distribution influenced by the choice of dye and solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of biadamantylidene derivatives are closely related to their molecular structure. The twisted double bond in 1-Ph results in a lower oxidation potential compared to 1-H, as evidenced by electrochemical studies. The reaction with singlet oxygen demonstrates the compound's reactivity towards oxygen species, which is also affected by the presence of sensitizers and the solvent environment . The solvent nature, temperature, and pressure can also influence the rate of cycloaddition reactions involving biadamantylidene, as shown in the reaction with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-adamantylidene)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28/c1-11-3-15-5-12(1)6-16(4-11)19(15)20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXURLKZNAXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=C4C5CC6CC(C5)CC4C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313090 | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biadamantylidene | |
CAS RN |
30541-56-1 | |
Record name | Tricyclo(3.3.1.13,7)decane, tricyclo(3.3.1.13,7)decylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030541561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adamantylideneadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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